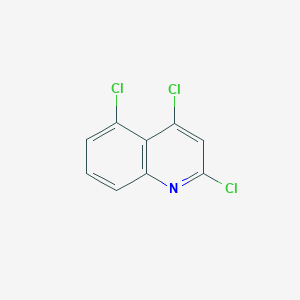

2,4,5-Trichloroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-trichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOFTAIVWVOBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,5 Trichloroquinoline and Its Isomeric Analogues

Established Synthetic Pathways for Halogenated Quinolines

The preparation of halogenated quinolines often relies on classical name reactions that have been modified to accommodate substituted starting materials. These methods provide access to a wide array of quinoline (B57606) derivatives by forming the bicyclic heterocyclic nucleus.

Condensation Reactions in Quinoline Core Formation

The formation of the quinoline skeleton frequently involves the condensation of anilines with compounds containing carbonyl groups, particularly β-dicarbonyl compounds or their equivalents. These reactions build the second ring onto the aniline (B41778) substrate.

The Conrad-Limpach-Knorr synthesis is a cornerstone in quinoline chemistry, involving the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.orgjptcp.com The reaction conditions, particularly temperature, determine the final product. At lower temperatures (around 100-140 °C), the reaction kinetically favors the formation of a β-aminoacrylate intermediate via attack on the keto group, which then cyclizes upon heating (typically in an inert solvent like mineral oil at ~250 °C) to yield a 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). wikipedia.orgmdpi.comiust.ac.ir At higher initial temperatures, the reaction thermodynamically favors the formation of a β-ketoanilide by attacking the ester group, which cyclizes to a 2-hydroxyquinoline (B72897) (or 2-quinolone), a variation known as the Knorr quinoline synthesis. wikipedia.org

This synthetic route has been successfully adapted for the preparation of halogenated quinolines by using halogen-substituted anilines. For instance, the reaction of 3,5-dichloroaniline (B42879) with ethyl oxaloacetate is a key step in the synthesis of 5,7-dichloro-4-hydroxyquinoline (B67264) derivatives. acs.org Similarly, various dichloroanilines have been used as precursors in the Conrad-Limpach method to produce the corresponding dichloro-4-hydroxyquinolines, which serve as intermediates for trichloroquinolines. la-nouvelle-republique.eu

Table 1: Examples of Conrad-Limpach-Knorr Synthesis for Halogenated Quinolines

| Aniline Precursor | β-Ketoester | Conditions | Product |

| 3,5-Dichloroaniline | Ethyl oxaloacetate | 1. Condensation; 2. Thermal cyclization (~250 °C) | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic ethyl ester acs.org |

| Dichloroanilines | Ethyl ethoxalylacetate | Conrad-Limpach method | Bz-Dichloro-4-hydroxyquinaldates la-nouvelle-republique.eu |

| Aniline | β-Ketoester | Low Temperature (Kinetic) | 4-Hydroxyquinoline quimicaorganica.org |

| Aniline | β-Ketoester | High Temperature (Thermodynamic) | 2-Hydroxyquinoline wikipedia.org |

This table provides an interactive overview of reaction examples. Clicking on specific entries would reveal more detailed synthetic data if this were a dynamic document.

Beyond the Conrad-Limpach-Knorr reaction, other condensation methods are pivotal in quinoline synthesis. The Doebner-Miller reaction, a modification of the Skraup synthesis, utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds, often formed in situ from aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.comiipseries.orgslideshare.net This method typically yields 2- and/or 4-substituted quinolines. iipseries.org The mechanism is complex and thought to involve a Michael-type addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydrogenation. wikipedia.org

Another significant approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org In this method, the aniline nitrogen is first alkynylated. Subsequent treatment with an electrophile, such as iodine monochloride (ICl) or bromine (Br₂), promotes a 6-endo-dig cyclization, leading to the formation of 3-halogenated quinolines under mild conditions. nih.govacs.org This reaction proceeds through the generation of an iodonium (B1229267) or bromonium intermediate, which is then attacked intramolecularly by the aniline's aromatic ring. acs.org

Halogenation and Chlorination Approaches to Quinoline Derivatives

Direct halogenation of the quinoline ring can be challenging due to issues with regioselectivity. nih.gov Therefore, a more common and controlled strategy involves the conversion of hydroxylated quinoline precursors, such as quinolones, into their corresponding chloro-derivatives.

The treatment of hydroxyquinolones (also known as quinolinones) with phosphoryl chloride (POCl₃), often with or without phosphorus pentachloride (PCl₅), is a widely used and effective method for synthesizing chloroquinolines. utb.cz This reaction converts the amide-like carbonyl group of the quinolone into a chloro-substituent. Specifically, 4-hydroxyquinolin-2-ones (which can be synthesized via the Conrad-Limpach reaction) react with POCl₃ to yield 2,4-dichloroquinolines. utb.cz Similarly, 4-hydroxyquinolines are readily converted to 4-chloroquinolines. nih.gov This transformation is a critical step in the synthesis of many biologically active quinolines, such as chloroquine (B1663885), and is employed in the production of various polychlorinated quinolines. acs.orgnih.gov For example, 5,7-dichloro-4-hydroxyquinoline is converted to 4,5,7-trichloroquinoline (B1580783) using POCl₃ with high yield and purity. acs.org

Table 2: Conversion of Hydroxyquinolones to Chloroquinolines

| Starting Material | Reagent(s) | Product |

| 1-Unsubstituted 4-hydroxyquinoline-2-ones | POCl₃ or POCl₃/PCl₅ | 2,4-Dichloroquinolines utb.cz |

| 7-Chloro-4-hydroxyquinoline | POCl₃ | 4,7-Dichloroquinoline nih.gov |

| 5,7-Dichloro-4-hydroxyquinoline | POCl₃ | 4,5,7-Trichloroquinoline acs.org |

| 4(1H)-Quinolones | POCl₃ | 4-Chloroquinolines nih.gov |

This interactive table summarizes key transformations. Further details on reaction conditions and yields would be accessible in a dynamic format.

Specific Synthesis of 2,4,5-Trichloroquinoline

The synthesis of this compound is most directly achieved through a reaction pathway starting with a meta-substituted aniline. Specifically, the reaction of meta-chloroaniline with malonic acid in the presence of excess phosphorus oxychloride leads to the formation of a mixture of isomeric trichloroquinolines. rsc.org

This reaction is a variation of quinoline synthesis where the cyclization of the meta-substituted aniline can occur at either the position ortho or para to the chloro substituent. This results in two main products: this compound and 2,4,7-trichloroquinoline. rsc.org The reaction yields a mixture where this compound is the major product. rsc.org

Table 3: Isomeric Products from the Synthesis with meta-Chloroaniline

| Product | Isomer Position | Yield in Mixture |

| This compound | 5-Chloro | 63% rsc.org |

| 2,4,7-Trichloroquinoline | 7-Chloro | 37% rsc.org |

This table presents the distribution of isomers from the specified reaction. A dynamic version could link to spectroscopic data for each isomer.

The separation of these two isomers has been reported to be challenging. However, fractional crystallization from a specific ethanol-water solvent mixture has been successfully used to isolate a pure sample of this compound. rsc.org The structure and identity of the isomers are confirmed through spectroscopic methods, particularly ¹H and ¹³C NMR analysis. rsc.org

Precursor Selection and Reaction Conditions

The synthesis of trichloroquinolines often begins with the condensation of an aromatic primary amine with a dicarbonyl compound or its equivalent, followed by chlorination. A common and long-established method involves the reaction of an appropriate aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃). asianpubs.org This reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently converted to the dichloroquinoline. asianpubs.org

For the synthesis of this compound, the logical precursor is meta-chloroaniline. The reaction of meta-chloroaniline with malonic acid and phosphorus oxychloride is expected to produce a mixture of isomeric trichloroquinolines. rsc.org The reaction conditions, such as temperature and the ratio of reactants, are crucial in determining the yield and the isomeric distribution of the products. For instance, sequential halogenation strategies can be employed, starting with a quinoline precursor, followed by chlorination using reagents like phosphorus oxychloride or sulfuryl chloride (SO₂Cl₂). vulcanchem.com Temperature control is critical; for example, lower temperatures (e.g., -5°C) can minimize side reactions during halogenation. vulcanchem.com

| Precursor | Reagent | Conditions | Product(s) |

| Aniline | Malonic acid, POCl₃ | Microwave irradiation (600 W, 50 s) | 2,4-dichloroquinoline |

| meta-Chloroaniline | Malonic acid, POCl₃ | Not specified | Mixture of this compound and 2,4,7-trichloroquinoline |

| 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester | 1. 10% NaOH, 70–100°C2. 10% HCl | Not specified | 4-hydroxy-7-chloroquinoline-3-carboxylic acid |

| Quinoline precursor | POCl₃ or SO₂Cl₂ | -5°C to 25°C in chloroform (B151607) or dichloromethane | Halogenated quinoline |

Isomeric Mixture Formation and Separation Strategies

The use of substituted anilines, such as meta-chloroaniline, in quinoline synthesis often leads to the formation of isomeric mixtures. In the case of the reaction with malonic acid and phosphorus oxychloride, meta-chloroaniline yields a mixture of this compound and 2,4,7-trichloroquinoline. rsc.org ¹H NMR analysis has shown that this reaction can produce a mixture containing approximately 63% this compound and 37% of the 2,4,7-isomer. rsc.org

The separation of these isomers can be challenging due to their similar physical properties. google.com Traditional methods like fractional crystallization from various solvents such as acetone, methanol, ethanol (B145695), and aqueous ethanol have been attempted with limited success. rsc.org However, in some instances, careful control of the solvent ratio, for example, a specific ethanol-water mixture, has allowed for the isolation of a pure isomer as the first fraction. rsc.org Other techniques like distillation and solvent extraction are often difficult and expensive for separating isomeric mixtures with similar boiling points and solubility characteristics. google.com More advanced separation techniques, such as those utilizing supercritical fluids or selective adsorption, may offer more effective alternatives. google.comgoogle.com

| Isomeric Mixture Components | Separation Technique | Solvent/Conditions | Outcome |

| This compound and 2,4,7-Trichloroquinoline | Fractional Crystallization | Acetone, methanol, ethanol, aqueous ethanol | Generally unsuccessful rsc.org |

| This compound and 2,4,7-Trichloroquinoline | Fractional Crystallization | Specific ethanol:water ratio | Successful isolation of a small sample of pure this compound rsc.org |

| Isopropylidenediphenol isomers | Supercritical Fluid Extraction | Supercritical CO₂ at 41°C | Selective extraction of one isomer google.com |

| Cis and trans isomers of hexenes and pentenes | Adsorption | Synthetic chabazite | Separation of cis and trans isomers google.com |

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, selectivity, and sustainability of trichloroquinoline synthesis, researchers have developed advanced strategies and optimized existing processes.

Regioselective Synthesis and Stereochemical Control

Regioselective synthesis, which involves controlling the orientation of chemical bond formation, is crucial for obtaining a specific isomer and avoiding the challenges of separating isomeric mixtures. While the synthesis of this compound often results in an isomeric mixture, other substituted quinolines can be synthesized with high regioselectivity. For example, indium(III) chloride has been used as a catalyst for the regioselective synthesis of annulated quinoline derivatives. researchgate.net Similarly, palladium-catalyzed reactions have been developed for the regioselective synthesis of complex spirocyclic pyrrolines, demonstrating the potential for metal-catalyzed reactions to control regiochemistry in heterocyclic synthesis. rsc.org The electron-withdrawing or donating nature of substituents on the aniline precursor plays a significant role in directing the cyclization and determining the final isomeric product. rsc.org

Methodological Developments for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. chemdiv.commithros.com This involves optimizing reaction conditions to increase yields, shorten reaction times, and reduce costs while ensuring safety and environmental compliance. selvita.com For the industrial production of halogenated quinolines, patented methods often involve multi-step sequences starting from readily available precursors. Scale-up laboratories utilize specialized equipment like large-volume glass reactors and have procedures for process development and validation to ensure consistency and quality. mithros.comselvita.com The ability to perform reactions at a larger scale, from milligrams to kilograms and even tonnes, is essential for commercial viability. mithros.comeurofinsdiscovery.com

Green Chemistry Principles in Trichloroquinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com In the context of quinoline synthesis, this involves developing methods that are more environmentally friendly. nih.gov Traditional methods often use hazardous reagents and solvents, generate significant waste, and require high temperatures. nih.gov Green approaches focus on using less hazardous chemicals, employing catalytic reagents over stoichiometric ones, and utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. asianpubs.orgnih.govacs.org One-pot syntheses also contribute to green chemistry by reducing the number of steps and the amount of solvent used. wikipedia.orgnih.gov The use of recyclable catalysts and water-based solvent systems are other key aspects of making quinoline synthesis more sustainable. nih.govresearchgate.netorganic-chemistry.org

Reactivity and Chemical Transformations of 2,4,5 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for halo-quinolines, particularly those with electron-withdrawing groups that activate the ring system towards nucleophilic attack. mdpi.orgmasterorganicchemistry.com In compounds like 2,4,5-Trichloroquinoline, the chlorine atoms themselves act as both leaving groups and electron-withdrawing substituents, influencing the rate and regioselectivity of the substitution. The general mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Regioselectivity and Positional Reactivity

In polychlorinated quinolines, the positions of substitution are not equivalent. The C2 and C4 positions are significantly more activated towards nucleophilic attack than other positions on the ring. This heightened reactivity is due to the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Studies on analogous 2,4-dichloroquinolines consistently show that nucleophilic substitution preferentially occurs at the 4-position. mdpi.comresearchgate.netmdpi.com This preference is well-documented for a variety of nucleophiles, including amines. researchgate.netmdpi.comgoogle.com For instance, reactions with 2,4-dichloroquinolines and various amines under different conditions consistently yield the 4-amino-2-chloroquinoline product. mdpi.com The chlorine atom at the C2 position is generally less reactive towards nucleophilic displacement. mdpi.com

The chlorine at the C5 position, being on the carbocyclic (benzene) ring, is considerably less reactive in SNAr reactions compared to the C2 and C4 positions on the pyridinic ring. Its substitution typically requires much harsher reaction conditions. The presence of substituents on the carbocyclic ring can, however, influence the reactivity at C2 and C4. For example, in 2,4-dichloroquinolines, electron-acceptor groups on the benzene (B151609) ring can facilitate the formation of dinitrile products when reacted with potassium cyanide, indicating substitution at both C2 and C4 is possible under certain conditions. mdpi.org

Table 1: Observed Regioselectivity in Nucleophilic Aromatic Substitution of Chloroquinolines

| Starting Material | Nucleophile | Preferred Position of Substitution | Reference |

| 2,4-Dichloroquinolines | Amines | C4 | researchgate.netmdpi.com |

| 2,4-Dichloro-8-methylquinoline | Hydrazine | C4 | mdpi.com |

| 2,4-Dichloroquinoline | Potassium Cyanide | C4 and C2 (dinitriles formed with activating groups) | mdpi.org |

| 2,4,5-Trichloropyrimidine (B44654)* | Pyrrolidine | C4 (94:6 selectivity over C2) | d-nb.info |

*Note: While not a quinoline, the reactivity pattern of 2,4,5-trichloropyrimidine provides a useful analogy for the relative reactivity of the 2- and 4-positions. d-nb.info

Alkoxydehalogenation Studies

Alkoxydehalogenation, the substitution of a halogen atom by an alkoxide group, is a key SNAr transformation. In the context of trichloroquinolines, this reaction allows for the introduction of ether functionalities. Based on the established regioselectivity, the reaction of this compound with an alkoxide, such as sodium methoxide, would be expected to occur preferentially at the C4 position, followed by the C2 position. The C5-chloro substituent would likely remain intact under typical conditions.

Studies on related 4,7,8-trichloroquinoline (B106287) confirm that chlorine atoms can be readily substituted by nucleophiles like alkoxides. Similarly, 2,4-dichloro-7-methoxyquinoline (B1322905) is known to undergo nucleophilic substitution where the chlorine atoms at positions 2 and 4 are replaced by nucleophiles.

Table 2: General Conditions for Alkoxydehalogenation on Chloroquinolines

| Reagent | Solvent | General Conditions | Product Type | Reference |

| Sodium Methoxide | Polar Solvents (e.g., DMSO, Ethanol) | Varies, can be room temperature to reflux | Methoxy-substituted quinoline | |

| Potassium Thiolate | Polar Solvents (e.g., DMSO) | Varies | Thioether-substituted quinoline |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is significantly more challenging than nucleophilic substitution. masterorganicchemistry.com The quinoline nitrogen and the three electron-withdrawing chlorine atoms deactivate the ring system towards attack by electrophiles. libretexts.org Common electrophilic reactions like nitration, halogenation, and Friedel-Crafts reactions require forcing conditions and often result in low yields or fail entirely with strongly deactivated substrates. masterorganicchemistry.comlibretexts.orglibretexts.org

If an electrophilic substitution were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The quinoline nitrogen generally directs electrophiles to positions 5 and 8. However, the presence of chlorine atoms, which are ortho-, para-directing deactivators, complicates this prediction. Given the deactivation of the entire molecule, predicting the precise location of a potential electrophilic attack is difficult without specific experimental data for this compound. For other trichloroquinoline derivatives, such as 2,5,7-trichloro-quinoline-3-carbaldehyde, the synthesis involves building the ring from an already substituted precursor (3,5-dichloroacetanilide) rather than by direct electrophilic substitution on a quinoline core.

Oxidation and Reduction Pathways

The oxidation and reduction of quinoline derivatives can involve either the substituents or the ring system itself. savemyexams.com

For this compound, reduction would typically target the heterocyclic ring. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the pyridine (B92270) part of the quinoline system. Oxidation, conversely, is often challenging due to the electron-deficient nature of the ring but can be achieved with powerful oxidizing agents like potassium permanganate (B83412) or chromic acid.

Oxidative Cyclization Methodologies

While not a reaction of this compound itself, oxidative cyclization represents a key pathway to the formation of the quinoline scaffold. mdpi.com These methods often involve the construction of the heterocyclic ring from simpler acyclic precursors through a C-H activation and annulation sequence. mdpi.com Various transition-metal catalysts are employed to facilitate these transformations, often using an oxidant to drive the reaction and regenerate the catalyst. mdpi.comrsc.org These methods are noted for their efficiency and tolerance of a wide range of functional groups, including halogens. frontiersin.orgacs.org

Table 3: Examples of Catalytic Systems for Oxidative Cyclization in Quinoline Synthesis

| Catalyst System | Reactants | Key Features | Reference |

| Cobalt(II) Acetate | 2-Aminoaryl alcohols and ketones | Ligand-free, mild conditions | acs.org |

| Copper(0) / AgOTf | Sulfoxonium ylides and anthranils | Utilizes dioxygen as the oxidant | mdpi.com |

| Palladium(II) Acetate | Aryl allyl alcohol and aniline (B41778) | Redox-neutral conditions, no additives needed | mdpi.com |

| Visible Light / Anthraquinone | 2-Aminobenzyl alcohols and secondary alcohols | Photocatalytic, uses DMSO as an oxidant | organic-chemistry.org |

Dehydrogenative Aromatization Reactions

Dehydrogenative aromatization is another crucial strategy for synthesizing quinolines. These reactions typically start with a partially or fully saturated heterocyclic precursor, such as a tetrahydroquinoline, which is then aromatized to form the quinoline ring. organic-chemistry.org This process involves the removal of hydrogen and can be promoted by various catalytic systems, often under aerobic conditions where oxygen serves as a green and terminal oxidant. organic-chemistry.org This approach is foundational to classic quinoline syntheses like the Doebner reaction, which involves an imine formation followed by cyclization and dehydrogenative aromatization. researchgate.net

Table 4: Methodologies for Dehydrogenative Aromatization in Quinoline Synthesis

Functionalization Strategies for the this compound Scaffold

The transformation of the this compound core into more complex, value-added molecules is a key objective for synthetic chemists. The chlorine atoms, particularly those at the C2 and C4 positions, serve as effective handles for introducing a wide array of functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful and widely used methods for this purpose. wikipedia.orgwikipedia.org

The regioselectivity of these reactions is a critical consideration. In polychlorinated quinolines and related heterocycles, the C4 position is generally the most susceptible to nucleophilic attack and oxidative addition by palladium catalysts, followed by the C2 position. nih.govresearchgate.net This heightened reactivity at C4 is attributed to the electronic influence of the ring nitrogen. The C-Cl bond at the C5 position, being on the benzene ring portion of the scaffold, is typically less reactive in these transformations compared to the C2 and C4 positions on the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming new carbon-carbon bonds. researchgate.netlibretexts.org It involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org By selecting the appropriate boronic acid, a diverse range of aryl, heteroaryl, or alkyl groups can be installed on the quinoline core. Given the reactivity hierarchy, initial functionalization is expected to occur preferentially at the C4 position. By carefully controlling reaction conditions, sequential or one-pot multi-functionalization can be achieved. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutically relevant compounds. wikipedia.orgscienceopen.com It couples the chloroquinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This strategy allows for the introduction of various amino groups, from simple alkylamines to complex anilines, onto the quinoline scaffold. Similar to the Suzuki coupling, the C4 position is the most probable site for the initial amination reaction. scienceopen.comrug.nl

The table below summarizes representative conditions for these key functionalization reactions, based on established protocols for related chloroquinoline systems.

| Reaction Type | Typical Reagents | Catalyst System | Base | Solvent | Expected Primary Site |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF, Toluene | C4 |

| Buchwald-Hartwig Amination | Primary/secondary amine (R¹R²NH) | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | C4 |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms underlying the reactions of this compound is essential for predicting outcomes and optimizing conditions. The primary reaction pathways involve nucleophilic aromatic substitution (SNAr) and the catalytic cycles of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: Direct substitution of the chlorine atoms by nucleophiles (e.g., alkoxides, amines) typically proceeds via the SNAr mechanism. wikipedia.org This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing electron-withdrawing groups. libretexts.org The quinoline nitrogen itself acts as an electron-withdrawing feature, activating the attached chloro-substituted carbons towards nucleophilic attack.

The SNAr mechanism is generally a two-step process:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge is delocalized across the ring and is particularly stabilized when positioned on the nitrogen atom or on carbons ortho/para to electron-withdrawing groups. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substitution product.

For this compound, attack at the C4 or C2 position is electronically favored due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. The C4 position is generally more activated than the C2 position. researchgate.netwuxiapptec.com Some recent studies suggest that certain SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism rather than a discrete two-step pathway, where bond-formation and bond-breaking occur in a single transition state. nih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms: The functionalization strategies discussed previously operate through well-established catalytic cycles.

Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (preferentially at C4) of the this compound, forming a Pd(II) complex. This is often the rate-determining step. wikipedia.org

Transmetalation: The organoboron reagent, activated by a base to form a borate (B1201080) complex, transfers its organic group to the Pd(II) center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

Buchwald-Hartwig Amination Catalytic Cycle: This cycle shares similarities with the Suzuki coupling: rug.nllibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the C-Cl bond of the quinoline to form a Pd(II)-aryl halide intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.orgscienceopen.com

Structural Elucidation and Spectroscopic Characterization Research of 2,4,5 Trichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number and arrangement of hydrogen atoms within a molecule. In the case of 2,4,5-trichloroquinoline, the aromatic protons on the quinoline (B57606) ring system exhibit distinct chemical shifts, influenced by the electron-withdrawing effects of the three chlorine atoms.

Research has shown that the protons on the benzene (B151609) ring of the quinoline nucleus are deshielded, causing them to resonate at lower field values (higher ppm). Specifically, in a mixture containing this compound and its isomer, 2,4,7-trichloroquinoline, ¹H NMR analysis was crucial for their differentiation and quantification. rsc.org Although separating these isomers by fractional crystallization proved challenging, ¹H NMR provided the means to identify the composition of the mixture, with one study reporting a mixture of 63% this compound and 37% of the 2,4,7-isomer. rsc.org The precise assignment of proton signals is critical; for instance, in related trichloroquinoline derivatives, the proton at position 8 (H-8) is often identified as the most downfield signal. rsc.org

Table 1: Illustrative ¹H NMR Data for Chloroquinoline Derivatives Note: Specific data for pure this compound is scarce in publicly available literature. The following table illustrates typical chemical shift ranges for protons in similar chloroquinoline environments.

| Proton | Chemical Shift (δ ppm) Range | Multiplicity |

|---|---|---|

| H-3 | 7.3 - 7.8 | s |

| H-6 | 7.5 - 8.0 | d |

| H-7 | 7.2 - 7.7 | t |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in this compound are significantly influenced by the attached chlorine atoms. The direct attachment of an electronegative chlorine atom typically causes a downfield shift (higher ppm) for the substituted carbon, while also affecting the chemical shifts of adjacent carbons.

A comprehensive study of various 2,4-dihalogenoquinolines highlighted the effects of halogen substituents on ¹³C chemical shifts. rsc.org These studies are foundational for predicting and interpreting the ¹³C NMR spectrum of this compound. The carbons bearing the chlorine atoms (C-2, C-4, and C-5) are expected to show distinct resonances compared to the unsubstituted carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ ppm) Range |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 122 - 126 |

| C-4 | 140 - 144 |

| C-4a | 145 - 149 |

| C-5 | 130 - 134 |

| C-6 | 128 - 132 |

| C-7 | 125 - 129 |

| C-8 | 127 - 131 |

Vibrational Spectroscopy (Infrared and Raman) Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comcigrjournal.org The absorption of infrared light or the scattering in Raman analysis corresponds to specific bond vibrations, such as stretching and bending. edinst.com

For halogenated aromatic compounds like this compound, the carbon-chlorine (C-Cl) stretching vibrations are particularly characteristic. These typically appear in the fingerprint region of the IR spectrum, generally between 750 and 850 cm⁻¹. vulcanchem.com The presence of multiple C-Cl bonds would likely result in a complex pattern of absorptions in this region. The C=C and C=N stretching vibrations of the quinoline ring would be observed at higher frequencies, typically in the 1400-1600 cm⁻¹ range.

Table 3: General IR and Raman Active Vibrational Modes for Chloroquinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman |

| C=C / C=N stretching | 1400 - 1600 | IR, Raman |

| C-Cl stretching | 750 - 850 | IR, Raman |

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₉H₄Cl₃N.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A molecule containing three chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, corresponding to the different combinations of these isotopes. msu.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, typically through the loss of chlorine atoms or other small neutral molecules. Analyzing these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | Relative Abundance (%) |

|---|---|

| [M]⁺ | 100 |

| [M+2]⁺ | ~98 |

| [M+4]⁺ | ~32 |

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

While ¹H NMR, ¹³C NMR, IR, and MS provide a wealth of structural information, complex cases and the need for unambiguous confirmation often necessitate the use of advanced spectroscopic techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the proton network within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the positions of substituents like the chlorine atoms on the quinoline ring.

The integration of these advanced methods with fundamental spectroscopic data provides a robust and comprehensive approach to the structural elucidation of complex molecules like this compound, leaving little room for ambiguity.

Theoretical and Computational Chemistry of 2,4,5 Trichloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2,4,5-Trichloroquinoline at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Structure and Vibrational Assignments

Density Functional Theory (DFT) has been utilized to optimize the molecular structure of quinoline (B57606) derivatives and predict their vibrational spectra. researchgate.netspectroscopyonline.com Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to calculate the optimized geometry and vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often scaled to better align with experimental data, accounting for anharmonicity and other factors. nih.gov These computational studies provide a detailed assignment of vibrational modes, which is crucial for interpreting experimental infrared and Raman spectra. researchgate.netresearchgate.net The agreement between calculated and experimental vibrational frequencies serves to validate the computed molecular structure. researchgate.netscirp.org

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites on a molecule. researchgate.netias.ac.in The MEP map illustrates the charge distribution, with different colors representing regions of varying electron density. researchgate.net Negative potential regions (often colored red) are indicative of electrophilic attack sites, where the molecule is susceptible to interaction with positive charges. ias.ac.in Conversely, positive potential areas (often blue) suggest nucleophilic attack sites. sapub.org For quinoline derivatives, MEP studies help in understanding their intermolecular interactions and predicting their chemical reactivity. scirp.orgrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.orgirjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. scirp.orgwuxibiology.comresearchgate.net This analysis is crucial for understanding charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org

Table 1: Key Quantum Chemical Parameters

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability. scirp.orgwuxibiology.com |

This table provides a summary of the significance of frontier molecular orbital energies.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Table 2: NBO Analysis Parameters

| Parameter | Description |

|---|---|

| Donor NBO | Filled orbital (e.g., lone pair, bonding orbital). uni-muenchen.de |

| Acceptor NBO | Empty orbital (e.g., antibonding orbital). uni-muenchen.de |

| E(2) Stabilization Energy | Energy of delocalization interaction between donor and acceptor orbitals. uni-muenchen.de |

This table outlines the key parameters used in Natural Bond Orbital (NBO) analysis.

Dual Reactivity Descriptors for Predicting Reaction Sites

Dual reactivity descriptors, derived from conceptual DFT, offer a more precise method for identifying nucleophilic and electrophilic sites compared to Fukui functions alone. researchgate.netresearchgate.net The dual descriptor, f(2)(r), is a biphasic function; regions where f(2)(r) > 0 are prone to nucleophilic attack, while areas where f(2)(r) < 0 are susceptible to electrophilic attack. researchgate.netresearchgate.net This descriptor is calculated as the difference between the nucleophilic and electrophilic Fukui functions and can be approximated by the difference in the densities of the LUMO and HOMO. researchgate.net This tool is particularly useful for unambiguously pinpointing the most reactive sites within a molecule. researchgate.netjournalcsij.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations. These methods are essential for studying complex processes and interactions. schrodinger.commdpi.com

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are employed to investigate the interactions of quinoline derivatives with biological targets. nih.govplos.orgrsc.orgnih.gov Molecular docking predicts the preferred binding orientation of a molecule to a target protein, while MD simulations provide insights into the stability of the ligand-protein complex over time. nih.govplos.org These approaches are invaluable in drug discovery and design, helping to elucidate the mechanisms of action and to design more potent and selective molecules. google.co.inderpharmachemica.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

This table lists the chemical compound focused on in this article.

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and its influence on the molecule's properties. For heteroaromatic systems like quinoline and its derivatives, the primary structure is largely planar due to the fused aromatic rings. However, slight deviations from planarity can occur, and these are important for understanding intermolecular interactions and stability.

Computational studies on similar molecules often employ methods like DFT with basis sets such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate thermodynamic parameters. researchgate.netdergipark.org.tr These calculations help in determining the most stable conformation by finding the global minimum on the potential energy surface. For this compound, the most stable conformation would be the one that minimizes steric hindrance between the chlorine atoms and the hydrogen atoms on the quinoline ring.

Table 1: Predicted Stability Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Geometry | Largely planar quinoline core | Inferred from studies on 6-chloroquinoline (B1265530) and other substituted quinolines. researchgate.net |

| Stability | Generally stable under normal conditions | The electron-withdrawing nature of chlorine atoms enhances stability. evitachem.com |

| Decomposition | May decompose upon prolonged exposure to light or heat | A general characteristic of many chlorinated aromatic compounds. evitachem.com |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling and transition state analysis are computational techniques used to understand the mechanisms of chemical reactions. These methods help in identifying the intermediate steps, transition states, and the energy barriers associated with a reaction. opentextbc.caopenstax.org For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNAr), given the electron-deficient nature of the quinoline ring due to the chlorine substituents.

The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic attack because these positions are activated by the ring nitrogen. Computational modeling of SNAr reactions on related chloroquinolines, such as 2,4,8-trichloroquinoline, has shown that reactions with nucleophiles like azides can occur selectively at these positions. researchgate.netresearchgate.netresearchgate.net The reaction pathway would involve the formation of a Meisenheimer complex as an intermediate, followed by the departure of the chloride ion.

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier in the reaction pathway. The geometry and energy of this transition state determine the reaction rate. For this compound, computational modeling could predict the activation energies for nucleophilic substitution at the 2-, 4-, and 5-positions, thus indicating the most likely site of reaction.

Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr)

| Position of Chlorine | Predicted Reactivity | Rationale |

| C2 | High | Activated by the adjacent nitrogen atom. |

| C4 | High | Activated by the nitrogen atom through resonance. |

| C5 | Low | Not significantly activated by the nitrogen atom. |

Correlation between Electronic Structure and Chemical Reactivity

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. numberanalytics.com In this compound, the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its reactivity.

The three electron-withdrawing chlorine atoms significantly modify the electronic properties of the quinoline ring system compared to the parent quinoline molecule. This leads to a more electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO indicates the ability to accept electrons. For this compound, the presence of chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. A lower LUMO energy makes the molecule more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. arabjchem.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atom and positive potential (electron-poor) on the carbon atoms bonded to the chlorine atoms, particularly at the C2 and C4 positions. These positive regions are the most likely sites for nucleophilic attack.

Table 3: Predicted Electronic Properties and Their Correlation with Reactivity

| Electronic Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Lowered compared to quinoline | Less likely to act as an electron donor in reactions. |

| LUMO Energy | Lowered compared to quinoline | More susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Smaller than in quinoline | Increased overall reactivity. |

| MEP | Positive potential at C2, C4, and C5 | These sites are prone to attack by nucleophiles. |

Research on Derivatives and Isomers of 2,4,5 Trichloroquinoline

Synthesis of Substituted 2,4,5-Trichloroquinoline Derivatives

The modification of the this compound core is essential for creating a diverse range of compounds for further study. Synthetic strategies are primarily focused on introducing various functional groups and on the synthesis of further halogenated derivatives.

Introduction of Various Functional Groups for Structural Diversity

The this compound scaffold can be functionalized using a variety of established and advanced synthetic methods to achieve structural diversity. The reactivity of the chloro-substituents at positions 2 and 4 allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These positions are activated towards substitution due to the electron-withdrawing nature of the quinoline (B57606) nitrogen.

Common strategies for derivatization include:

Amination: The introduction of amino groups by reaction with various amines is a common modification, leading to aminoquinoline derivatives.

Alkoxylation: Reaction with alcohols or alkoxides can yield ether derivatives.

Cross-Coupling Reactions: Modern transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups.

C-H Functionalization: Direct C-H functionalization is an emerging strategy that allows for the modification of the quinoline core at positions not occupied by chlorine atoms, offering an atom-economical route to novel derivatives. nih.gov

These synthetic modifications are crucial for tuning the electronic and steric properties of the molecule, which is a key aspect of developing compounds for various applications. mdpi.comresearchgate.net

Polyhalogenated Quinoline Derivative Synthesis

Research has also extended to the synthesis of quinolines with a higher degree of halogenation, starting from chlorinated precursors. For instance, processes have been developed for the exhaustive chlorination of methyl-substituted chloroquinolines. One such example involves the reaction of 2-methyl-4,6,8-trichloroquinoline in chlorobenzene with phosphorus tribromide and chlorine gas to yield 2-(trichloromethyl)-4,6,8-trichloroquinoline. google.com Similar strategies could theoretically be applied to this compound derivatives to produce even more heavily halogenated structures, such as those containing a trichloromethyl group, further modifying the compound's chemical properties. google.com

Comparative Studies with Other Trichloroquinoline Isomers

The specific arrangement of the three chlorine atoms on the quinoline ring system significantly influences the chemical and physical properties of the molecule. A comparative study of this compound with its isomers highlights the differences in their synthesis and potential reactivity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₄Cl₃N | 232.50 | 153749-72-5 |

| 2,4,6-Trichloroquinoline (B183079) | C₉H₄Cl₃N | 232.50 | 1677-50-5 |

| 2,4,7-Trichloroquinoline | C₉H₄Cl₃N | 232.50 | 1677-49-2 |

| 4,5,7-Trichloroquinoline (B1580783) | C₉H₄Cl₃N | 232.50 | 70366-65-9 |

2,4,6-Trichloroquinoline

The synthesis of 2,4,6-trichloroquinoline has been reported as part of the development of potential HIV-1 reverse transcriptase inhibitors. nih.gov A common synthetic route involves the initial preparation of 4,6-dichloro-2-hydroxyquinoline. This intermediate is then subjected to chlorination, typically by refluxing with phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 2-position with a chlorine atom, yielding the final 2,4,6-trichloroquinoline product in good yield. nih.gov This method contrasts with syntheses that build the quinoline ring with the halogens already in place on the aniline (B41778) precursor.

2,4,7-Trichloroquinoline

The synthesis of 2,4,7-trichloroquinoline has been specifically documented in the context of antimalarial research. acs.org One established method starts with m-chloroaniline. The synthesis proceeds via a Gould-Jacobs-type reaction, where the aniline is reacted with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form an ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation afford 4-hydroxy-7-chloroquinoline. The final step involves the chlorination of both the 2- and 4-positions, typically using phosphorus oxychloride, to yield 2,4,7-trichloroquinoline. acs.org

4,5,7-Trichloroquinoline

The development of an efficient synthesis for 4,5,7-trichloroquinoline has been noted as important for agrochemical research. acs.org The synthesis of this isomer requires a specific starting material, 2,4-dichloroaniline, to ensure the correct placement of the chlorine atoms on the benzene (B151609) portion of the quinoline ring. The synthetic pathway often follows the Gould-Jacobs reaction sequence, similar to the synthesis of other quinoline derivatives. wikipedia.orgorgsyn.org The 2,4-dichloroaniline is condensed with a malonic ester derivative, followed by thermal cyclization to form the 4-hydroxy-5,7-dichloroquinoline intermediate. The final chlorination step, replacing the 4-hydroxy group with a chlorine atom using a reagent like phosphorus oxychloride, yields 4,5,7-trichloroquinoline. orgsyn.org The choice of the aniline precursor is the critical factor that differentiates the synthesis of this isomer from that of its positional isomers.

Synthesis and Properties of Other Trichloroquinoline Isomers

The synthesis of trichloroquinoline isomers can be achieved through various chemical strategies, often involving multi-step processes. The specific arrangement of the three chlorine atoms on the quinoline ring structure significantly influences the synthetic route and the resulting chemical properties of the isomer.

A notable example is the synthesis of 4,5,7-trichloroquinoline , a key intermediate in the production of certain agrochemicals. acs.org One efficient process for its preparation begins with the reaction of 3,5-dichloroaniline (B42879) and ethyl oxaloacetate, following the Conrad-Limpach methodology. acs.org This initial step forms a Schiff base, which then undergoes thermal cyclization to yield 5,7-dichloro-4-hydroxyquinoline-2-carboxylic ethyl ester. acs.org Subsequent hydrolysis, decarboxylation, and chlorination with phosphorus oxychloride (POCl₃) produce the final 4,5,7-trichloroquinoline. acs.org An alternative route involves the reaction of 3,5-dichloroaniline with ethoxymethylene malonic ester. acs.org

Another documented isomer is 2,4,7-trichloroquinoline . acs.orgacs.org Its synthesis has also been reported in the context of antimalarial research. acs.orgacs.org The synthetic pathways to different isomers often share common principles, such as the cyclization of substituted anilines, but the starting materials and reaction conditions are tailored to achieve the desired substitution pattern. organic-chemistry.org For instance, the Gould-Jacobs reaction is another versatile method for constructing the quinoline ring system from substituted anilines. wikipedia.org

The properties of trichloroquinoline isomers are dictated by the positions of the chlorine atoms. These electronegative atoms withdraw electron density from the aromatic rings, affecting the molecule's reactivity, polarity, and spectroscopic characteristics. The precise arrangement of chlorine atoms will influence the dipole moment of the molecule and its interaction with other molecules, thereby affecting its solubility and chromatographic behavior. While detailed comparative studies on the physical and chemical properties of all possible trichloroquinoline isomers are not extensively documented in a single source, it can be inferred that isomers with chlorine atoms on different rings (benzene versus pyridine (B92270) ring) will exhibit distinct reactivity patterns in substitution reactions.

Table 1: Comparison of Synthetic Routes for Trichloroquinoline Isomers

| Isomer | Starting Materials | Key Reaction Steps | Reference |

|---|---|---|---|

| 4,5,7-Trichloroquinoline | 3,5-dichloroaniline, ethyl oxaloacetate | Conrad-Limpach reaction, thermal cyclization, hydrolysis, decarboxylation, chlorination with POCl₃ | acs.org |

| 4,5,7-Trichloroquinoline | 3,5-dichloroaniline, ethoxymethylene malonic ester | Gould-Jacobs reaction, thermal cyclization, hydrolysis, decarboxylation, chlorination with POCl₃ | acs.org |

| 2,4,7-Trichloroquinoline | Specific precursors (details in cited literature) | Multi-step synthesis | acs.orgacs.org |

| 4,7-Dichloroquinoline (a related precursor) | 3-chloroaniline, diethyl ester of oxaloacetic acid | Condensation, cyclization, hydrolysis, decarboxylation, chlorination with phosphoryl chloride | wikipedia.org |

Derivatives for Specific Non-Medical Research Applications

Derivatives of this compound and other quinoline compounds are utilized in a variety of non-medical research applications, leveraging their unique chemical and photophysical properties.

Applications in Advanced Materials Science

Quinoline derivatives are valuable in the field of advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.org Their rigid, aromatic structure combined with the potential for extensive π-conjugation makes them excellent candidates for electroluminescent materials. beilstein-journals.org By modifying the substituents on the quinoline core, researchers can tune the emission color and efficiency of the resulting OLEDs. For example, 2,4-diarylquinoline derivatives have been studied for their application as functional materials in OLED systems. beilstein-journals.org

Furthermore, the inherent fluorescence of many quinoline derivatives has led to their use as molecular scaffolds for fluorescent probes. nih.gov These probes can be designed for live-cell imaging and as chemosensors for detecting metal ions. nih.govtandfonline.comtandfonline.com The modular nature of quinoline synthesis allows for the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to fine-tune the photophysical properties, such as fluorescence quantum yield and solvatochromism. nih.gov

Role in Catalysis Research and Catalyst Development

Quinoline derivatives have demonstrated significant potential in the field of catalysis. They can act as ligands that coordinate with metal ions to form catalytically active complexes. mdpi.com These complexes can catalyze a variety of organic reactions. For instance, a series of quinoline-based compounds, when complexed with copper(II) acetate, have been shown to efficiently catalyze the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catechol oxidase. mdpi.com The catalytic activity of these complexes is influenced by the chemical structure of the quinoline ligand and the nature of the coordinated metal ion. mdpi.com

In addition to their role as ligands, quinoline derivatives are also the target products in various catalytic reactions. The development of efficient catalytic methods for the synthesis of substituted quinolines is an active area of research. beilstein-journals.orgacs.orgacs.org For example, copper(II) triflate has been used to catalyze the three-component coupling of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines. acs.org Rhodium-catalyzed hydroacylation is another method used to prepare diversely substituted quinolines. acs.org

Utilization in Dye Chemistry and Pigment Development

The quinoline scaffold is a key component in the synthesis of various dyes and pigments. tandfonline.comnih.gov The extended π-system of the quinoline ring allows for the absorption and emission of light in the visible spectrum, a fundamental property of dyes. Cyanine dyes, a class of synthetic dyes, often incorporate quinoline moieties. nih.gov Lepidine (4-methylquinoline) and quinaldine (2-methylquinoline) are common starting materials for the synthesis of these dyes. nih.gov

Quinoline-based dyes have been developed for various applications, including as chemosensors for metal ions. tandfonline.comtandfonline.com These dyes can exhibit a color change upon binding to specific metal ions, allowing for their detection. tandfonline.comtandfonline.com The synthesis of such dyes often involves the condensation of a quinoline derivative with another aromatic or heterocyclic compound to create a larger, more conjugated system. tandfonline.com The modular synthesis of quinoline-based dyes allows for the rational design of fluorophores with specific photophysical properties. nih.gov

Intermediates in Agrochemical Synthesis

Trichloroquinoline isomers are important intermediates in the synthesis of agrochemicals, including herbicides and fungicides. acs.org Specifically, 4,5,7-trichloroquinoline is a known precursor for the preparation of pyrimidinylthiopyrimidinyloxy quinoline derivatives and phenoxyalkane carboxylates, which have been reported to possess potent herbicidal, microbicidal, and fungicidal properties. acs.org The development of efficient and cost-effective synthetic routes to these trichloroquinoline intermediates is therefore of significant interest to the agrochemical industry. acs.org

The broader family of quinoline compounds also plays a crucial role in agrochemical research. nih.gov For example, the fluoroquinoline fungicide Ipflufenoquin and the fungicide Tebufloquin, which is effective against rice blast, are based on the quinoline skeleton. nih.gov The versatility of the quinoline structure allows for the introduction of various functional groups to optimize the biological activity and selectivity of the resulting agrochemical. nih.gov

Advanced Characterization Techniques and Methodological Innovations

Crystallographic Studies for Solid-State Structures

X-ray crystallography is a primary method for determining the unambiguous three-dimensional structure of molecules in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's physical and chemical properties.

For quinoline (B57606) derivatives, X-ray diffraction studies have been successfully employed to determine their crystal structures. For instance, single-crystal X-ray diffraction has been used to characterize various substituted quinolines and their complexes. researchgate.netjocpr.com The process involves growing a single crystal of the compound, which can sometimes be a rate-limiting step, and then exposing it to an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to generate a detailed model of the crystal lattice and the arrangement of atoms within the asymmetric unit. mdpi.com

Interactive Table: Hypothetical Crystallographic Data for 2,4,5-Trichloroquinoline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

| Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic study. |

Hyphenated Analytical Techniques for Mixture Analysis

In many practical applications, this compound may be present in a mixture with other compounds, including isomers or reaction byproducts. Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of such complex samples. measurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. restek.com This allows for the identification and quantification of this compound even in complex matrices. The technique is known for its high sensitivity, often reaching detection limits in the parts-per-billion (ppb) range. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

For compounds that are less volatile or thermally labile, LC-MS is the preferred method. mdpi.com LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. measurlabs.com The separated components are then introduced into a mass spectrometer for detection. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers excellent sensitivity and selectivity for a wide range of compounds, including halogenated aromatics. hpst.czulisboa.pt The development of a sensitive and specific LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM). nih.govmdpi.com

Interactive Table: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |

| Analytes | Suitable for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. mdpi.com |

| Sample Prep | May require derivatization for polar compounds. | Often requires less sample preparation. d-nb.info |

| Sensitivity | High, often in the ppb range. restek.com | Very high, can be in the parts-per-trillion (ppt) range. hpst.cz |

Development of Sophisticated Analytical Methods for Purity Assessment and Isomeric Ratio Determination

The synthesis of this compound can potentially yield other trichloroquinoline isomers. Therefore, the development of analytical methods to assess the purity of the final product and to determine the ratio of different isomers is of significant importance.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and robust method for purity assessment in the pharmaceutical and chemical industries. scielo.br A method for analyzing the purity of a related compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, has been developed using HPLC with an internal standard method, which provides accurate and reliable results. google.com Such a method for this compound would involve developing a specific set of chromatographic conditions (e.g., column, mobile phase, flow rate) that can separate the main compound from any impurities. scielo.br The validation of such a method would include assessing its accuracy, precision, linearity, and limits of detection and quantitation. npra.gov.my

Isomeric Ratio Determination:

Determining the ratio of isomers is crucial as different isomers can exhibit different chemical and physical properties. While direct methods for this compound were not found in the search results, techniques like ¹H-NMR spectroscopy have been used to determine the ratio of isomers for other substituted heterocyclic compounds. researchgate.net For trichloroquinolines, a high-resolution chromatographic method, such as capillary GC or HPLC, coupled with a sensitive detector like a mass spectrometer, would be the most effective approach. By achieving baseline separation of the different isomers, their relative peak areas can be used to calculate the isomeric ratio. The development of such a method would require careful optimization of the chromatographic conditions to resolve structurally similar isomers.

Interactive Table: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Relevance to this compound Analysis |

| Accuracy | The closeness of the test results to the true value. | Ensures the measured purity is correct. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. npra.gov.my | Indicates the reproducibility of the purity and isomeric ratio measurements. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. scielo.br | Crucial for distinguishing between different trichloroquinoline isomers and other impurities. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for identifying trace-level impurities. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Necessary for quantifying low levels of isomeric impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.br | Essential for accurate quantification of the main compound and its isomers. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. scielo.br | Defines the concentration window for reliable measurements. |

Future Directions and Emerging Research Avenues for 2,4,5 Trichloroquinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions and generate significant waste. researchgate.net The future of 2,4,5-trichloroquinoline synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies. researchgate.netrasayanjournal.co.in

Current research is exploring microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. researchgate.net For instance, the synthesis of 2,4,6-trichloroquinoline (B183079) has been achieved with good yield by refluxing 4-hydroxy-2-quinolone in phosphorus oxychloride. semanticscholar.org Similar principles can be adapted for the synthesis of the 2,4,5-isomer. The use of environmentally benign solvents and catalysts is another key area of focus. researchgate.netresearchgate.net Researchers are investigating the use of water as a green solvent and the development of reusable catalysts to minimize the environmental impact of synthetic processes. researchgate.net

Biological halogenation, utilizing enzymes like flavin-dependent halogenases, presents a highly selective and environmentally friendly alternative to chemical halogenation. usu.edu These enzymes can introduce halogen atoms at specific positions on the quinoline ring under mild conditions, potentially offering a direct and cleaner route to this compound and its derivatives. usu.edu

Computational Design and Predictive Modeling of New Trichloroquinoline Architectures

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. grafiati.com By employing techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking, researchers can predict the biological activity and physical properties of novel trichloroquinoline architectures before their synthesis. semanticscholar.orggrafiati.com

These computational approaches can guide the rational design of this compound derivatives with enhanced efficacy for specific applications. For example, by modeling the interaction of different derivatives with a biological target, it is possible to identify modifications that would improve binding affinity and, consequently, therapeutic potential. semanticscholar.org This in-silico screening process significantly accelerates the discovery of new drug candidates and functional materials.

Exploration of Untapped Applications in Materials and Catalysis

The unique electronic and structural features of this compound make it a promising candidate for applications in materials science and catalysis. cymitquimica.com The presence of three chlorine atoms on the quinoline core influences its electronic properties and potential for forming advanced materials.

In materials science, quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and polymers. bldpharm.com The specific substitution pattern of this compound could lead to materials with novel photophysical or electronic properties. Further research into its incorporation into polymer backbones or as a component in coordination complexes could unveil new applications.

In the realm of catalysis, quinoline compounds can act as ligands for transition metal catalysts. chemscene.com The nitrogen atom in the quinoline ring can coordinate with metal centers, and the electronic properties of the ring can be tuned by substituents. The trichloro-substitution in this compound could modulate the catalytic activity of metal complexes, opening up possibilities for its use in various organic transformations.

Interdisciplinary Research Integrating this compound with Emerging Technologies

The future of this compound research will likely be characterized by a greater degree of interdisciplinary collaboration, integrating chemistry with nanotechnology, biotechnology, and medicine.

In nanotechnology, this compound could be functionalized onto nanoparticles to create novel drug delivery systems or diagnostic tools. nih.gov The targeted delivery of therapeutic agents is a key challenge in medicine, and quinoline-functionalized nanoparticles could offer a solution.

The intersection of this compound research with biotechnology could lead to the development of new probes for bioimaging or sensors for detecting specific biomolecules. The inherent fluorescence of some quinoline derivatives can be exploited for these applications. Furthermore, the exploration of its biological activities could lead to the discovery of new therapeutic agents. evitachem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,5-Trichloroquinoline, and how can researchers optimize yield and purity?

- Methodological Answer : A three-step synthesis starting from 3,5-dichloroaniline and acrylonitrile has been reported, involving cyclization, chlorination, and purification. Key variables include reaction temperature (optimal range: 80–120°C) and stoichiometric ratios of chlorinating agents (e.g., POCl₃). Yield optimization requires monitoring intermediate purity via HPLC, while recrystallization in ethanol improves final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., distinguishing C2, C4, and C5 chlorine substitutions) and confirm quinoline backbone connectivity.

- IR Spectroscopy : Identify C-Cl stretching vibrations (~550–750 cm⁻¹) and quinoline ring modes.

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 212.48 g/mol) and fragmentation patterns (e.g., loss of Cl groups) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from moisture. Analytical methods like TLC and GC-MS are critical for monitoring degradation products .

Q. What role does this compound play as an intermediate in agrochemical synthesis?